5-Bromo-2-nitrobenzaldehyde

Overview

Description

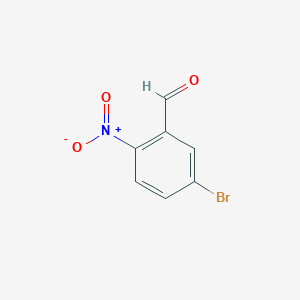

Chemical Identity: 5-Bromo-2-nitrobenzaldehyde (CAS RN: [20357-20-4]) is an aromatic aldehyde with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.01 g/mol . It features a nitro group (-NO₂) at the ortho position (C2) and a bromine atom at the para position (C5) relative to the aldehyde functional group.

Synthesis: The compound is synthesized via nitration of brominated benzaldehyde precursors. For example, in a typical procedure, this compound is obtained by reacting a precursor (e.g., 3-bromobenzaldehyde) with a nitric acid-sulfuric acid mixture ("violet acid," H₂SO₄:HNO₃ = 10:1) at −5°C, followed by recrystallization from petroleum ether/ethyl acetate. The reaction yields ~65% of the product as an off-white solid with a melting point of 60.5–61.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzaldehyde typically involves the nitration of 5-bromo-2-nitrotoluene followed by oxidation. One common method starts with the bromination of 2-nitrotoluene to yield 5-bromo-2-nitrotoluene. This intermediate is then oxidized using reagents such as potassium permanganate or chromium trioxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Condensation: Amines or hydrazines in the presence of an acid catalyst.

Major Products:

Reduction: 5-Bromo-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Condensation: Schiff bases or hydrazones.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 5-Bromo-2-nitrobenzaldehyde is frequently used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to undergo nucleophilic substitutions and reductions, facilitating the formation of more complex structures.

- It can be employed in the synthesis of substituted benzenes and heterocycles, which are essential in pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- The compound has been investigated for its potential biological activities. For instance, derivatives of this compound have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

- Research indicates that compounds derived from this aldehyde can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

-

Fluorescent Probes

- In biochemical research, derivatives of this compound are utilized as fluorescent probes. These probes can be used to study biological processes at the molecular level, providing insights into cellular functions and interactions.

-

Material Science

- The compound is also applied in material science for the development of polymers and advanced materials. Its ability to form stable bonds with various substrates makes it useful in creating functional materials with specific properties.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Synthesis of Nitrobenzene Derivatives | Organic Synthesis | Demonstrated efficient synthesis pathways using this compound as a starting material, leading to high yields of target compounds. |

| Anticancer Activity | Medicinal Chemistry | Reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential as chemotherapeutic agents. |

| Fluorescent Probes Development | Biochemical Research | Developed novel fluorescent probes based on this compound that showed enhanced sensitivity for detecting specific biomolecules in live cells. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the nitro and bromine substituents can participate in various chemical transformations. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Spectroscopic Data :

- ¹H-NMR (CDCl₃) : δ 7.89 (1H, dd, J = 8.7, 2.1 Hz), 8.03 (1H, d, J = 8.7 Hz), 8.06 (1H, d, J = 2.1 Hz), 10.41 (1H, s) .

- The aldehyde proton resonates as a singlet at δ 10.41 ppm, characteristic of electron-withdrawing substituents (Br, NO₂) enhancing deshielding.

Positional Isomers

4-Bromo-3-nitrobenzaldehyde (CAS RN: [163596-75-6])

- Molecular Formula: C₇H₄BrNO₃ (same as 5-bromo-2-nitrobenzaldehyde).

- Substituents : Bromine at C4, nitro at C3.

- This isomer is less commonly used in synthesis compared to its 5-bromo-2-nitro counterpart .

Brominated Derivatives

4,5-Dibromo-2-nitrobenzaldehyde

- Synthesis : Produced by brominating this compound with N-bromosuccinimide (NBS) in H₂SO₄ (84% yield) .

- ¹H-NMR (CDCl₃) : δ 8.19 (s, 1H), 8.39 (s, 1H), 10.39 (s, 1H).

- Key Difference : The additional bromine at C4 increases molecular weight (309.92 g/mol) and polarizability, enhancing utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Variations

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (CAS RN: [16789-84-7])

- Molecular Formula: C₇H₄BrNO₄ (MW: 246.02 g/mol).

- Substituents : Hydroxyl (-OH) at C2, bromine at C3, nitro at C5.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, altering solubility in polar solvents. Used in photoprotecting groups due to its extended conjugation and fluorescence properties .

Ketone Derivatives

(E)-3-(5-Bromo-2-nitrophenyl)-1-phenylprop-2-en-1-one

- Synthesis: Condensation of this compound with acetophenone (50% yield).

- Application: Serves as a precursor for palladium-catalyzed reductive cyclizations to synthesize N-heterocycles, such as indoles and quinolines .

Biological Activity

5-Bromo-2-nitrobenzaldehyde is a significant organic compound with diverse applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

- Chemical Formula : CHBrN\O

- Molecular Weight : 230.02 g/mol

- CAS Number : 20357-20-4

This compound features a reactive aldehyde group and a nitro substituent, making it a versatile compound for various chemical reactions, including reductions, substitutions, and condensations .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study assessing the antibacterial effects against various strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Potential

Several studies have explored the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this aldehyde have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been evaluated for its enzyme-inhibiting capabilities. It has been identified as a dual inhibitor of α-glucosidase and urease enzymes. This dual inhibition is particularly relevant in the context of diabetes management and treatment of urinary tract infections .

Data Table: Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | MCF-7, HeLa | Induction of apoptosis | |

| Enzyme Inhibition | α-glucosidase, urease | Dual inhibition |

Case Studies

- Antimicrobial Study : A recent study tested this compound against common bacterial pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics like tetracycline, indicating its potential as a novel antimicrobial agent .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives of this compound induced significant cytotoxicity at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds triggered apoptosis through caspase activation pathways .

- Enzyme Inhibition Research : The enzyme inhibition studies revealed that this compound effectively inhibited α-glucosidase with an IC50 value comparable to established inhibitors like acarbose. This suggests its potential utility in managing postprandial hyperglycemia in diabetic patients .

Q & A

Q. What are the common synthetic routes for 5-bromo-2-nitrobenzaldehyde in organic chemistry research?

Basic

this compound is synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. A documented method involves condensation with acetophenone under palladium catalysis to form α,β-unsaturated ketones (e.g., (E)-3-(5-bromo-2-nitrophenyl)-1-phenylprop-2-en-1-one), yielding 50% after ethanol crystallization .

| Reaction Component | Role | Conditions | Yield |

|---|---|---|---|

| This compound | Electrophile | Pd catalyst, formic acid derivative | 50% |

| Acetophenone | Nucleophile | Ethanol reflux | – |

Q. How should this compound be stored to maintain stability?

Basic

Store at 0–6°C in airtight containers to prevent decomposition. Commercial batches typically have >95% purity (GC), requiring periodic analysis via GC/HPLC to monitor degradation .

| Parameter | Specification |

|---|---|

| Storage Temp. | 0–6°C |

| Purity | >95.0% (GC) |

| CAS RN | 20357-20-4 |

Q. How can crystallographic data confirm the structure of this compound derivatives?

Advanced

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL/SHELXS) resolves bond angles, torsion, and packing. For example, thiosemicarbazone derivatives of related bromo-nitrobenzaldehydes show mean C–C bond lengths of 1.73–1.80 Å and R-factors <0.063 .

| Crystallographic Data | Value |

|---|---|

| R factor | 0.030 |

| wR factor | 0.063 |

| Data-to-Parameter Ratio | 13.4 |

Q. What analytical techniques validate the purity and structural integrity of this compound?

Advanced

Combine elemental analysis (C, H, N), GC/HPLC (purity), and spectroscopy (FT-IR, NMR). Elemental analysis for a related compound (C15H10ClNO3) showed deviations <0.15% between calculated and observed values, ensuring stoichiometric accuracy .

| Technique | Application | Example Data |

|---|---|---|

| Elemental Analysis | Stoichiometry | C: 62.46% (found) vs. 62.62% (calc.) |

| ¹H/¹³C NMR | Functional groups | Aldehyde proton: δ 10.2–10.5 ppm |

| GC-MS | Purity | >95% at RT 8.2 min |

Q. How do the nitro and bromo groups direct reactivity in nucleophilic aromatic substitution (NAS)?

Advanced

The meta -directing nitro group and ortho/para -directing bromo group create competing regioselectivity. Computational modeling (DFT) predicts activation barriers for substitution at C-4 (nitro-dominated) or C-6 (bromo-dominated). Experimental studies on analogs show preferential NAS at C-4 due to nitro’s stronger electron-withdrawing effect .

| Substituent | Directing Effect | Preferred Site |

|---|---|---|

| -NO₂ | Meta | C-4 |

| -Br | Ortho/Para | C-6 |

Q. What are the key physical properties of this compound?

Basic

The compound has a molecular weight of 230.01 g/mol (C₇H₄BrNO₃) and melts at 102–106°C . Density is ~1.737 g/cm³, requiring careful handling to avoid sublimation .

| Property | Value |

|---|---|

| Molecular Weight | 230.01 |

| Melting Point | 102–106°C |

| Density | 1.737 g/cm³ |

Q. How are computational methods integrated with experimental data for structural analysis?

Advanced

Density Functional Theory (DFT) optimizes geometries and predicts spectroscopic profiles (e.g., IR, NMR), which are cross-validated with experimental data. For thiosemicarbazone derivatives, DFT-calculated HOMO-LUMO gaps correlate with redox behavior observed in cyclic voltammetry .

| Computational Tool | Application |

|---|---|

| Gaussian 09 | Geometry optimization |

| SHELXL-2018 | Refinement of XRD data |

| VASP | Bandgap analysis |

Properties

IUPAC Name |

5-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRVBZVJVRHSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174267 | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-20-4 | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.